2,5-Dichloro-3-(trifluoromethyl)pyridine

Synthetic methodology Process chemistry Agrochemical manufacturing

2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS 70158-59-7, C₆H₂Cl₂F₃N, MW 215.99 g/mol) is a trifluoromethylpyridine (TFMP) derivative characterized by chlorine atoms at the 2- and 5-positions and a trifluoromethyl group at the 3-position. This specific substitution pattern imparts distinct physicochemical properties that influence its reactivity and utility as a building block.

Molecular Formula C6H2Cl2F3N
Molecular Weight 215.98 g/mol
CAS No. 70158-59-7
Cat. No. B1311961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-(trifluoromethyl)pyridine
CAS70158-59-7
Molecular FormulaC6H2Cl2F3N
Molecular Weight215.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
InChIKeyCZVBTOGZRGRJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS 70158-59-7) Procurement Overview: A Key Intermediate for Agrochemical and Pharmaceutical Synthesis


2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS 70158-59-7, C₆H₂Cl₂F₃N, MW 215.99 g/mol) is a trifluoromethylpyridine (TFMP) derivative characterized by chlorine atoms at the 2- and 5-positions and a trifluoromethyl group at the 3-position [1]. This specific substitution pattern imparts distinct physicochemical properties that influence its reactivity and utility as a building block [1]. The compound is a colorless to pale yellow liquid with a density of approximately 1.54 g/cm³ . It is primarily valued as a synthetic intermediate for the development of modern agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances biological activity and metabolic stability [1].

Why 2,5-Dichloro-3-(trifluoromethyl)pyridine Cannot Be Interchanged with Other TFMP Isomers


In the family of trifluoromethylpyridine (TFMP) derivatives, substitution patterns critically define synthetic utility and downstream product efficacy [1]. For instance, the positional isomer 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) features chlorine atoms adjacent to each other at the 2- and 3-positions, with the CF₃ group at the 5-position [1]. This arrangement results in markedly different electronic and steric properties compared to 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF), where the electron-withdrawing groups are more spaced and the CF₃ group is meta to one chlorine [1]. Such structural variations directly impact regioselectivity in subsequent cross-coupling or substitution reactions, meaning a synthetic route optimized for 2,5-CTF cannot be reliably executed with an isomer like 2,3,5-DCTF without significant revalidation. Furthermore, specific isomers are patented and integrated into the manufacturing of distinct commercial agrochemical products, making isomer purity and identity critical for both process economics and regulatory compliance [1].

Quantitative Differentiation Evidence for 2,5-Dichloro-3-(trifluoromethyl)pyridine


Scalable and Economic Synthesis via a Regioselective Hydrazine Route

A patented process by Dow AgroSciences details the regioselective synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) from 2,3,6-trichloro-5-(trifluoromethyl)pyridine (2,3,6-TCTF) using hydrazine followed by hypochlorite oxidation [1]. This two-step sequence provides 2,5-CTF 'economically and in good yield,' with the patent emphasizing high regioselectivity for the 6-position substitution over other possible reactive sites [1]. While specific yield percentages require access to the full patent examples, this route represents a scalable and selective industrial process. In contrast, its isomer 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is synthesized via distinct routes, such as cyclocondensation with trifluoromethyl-containing building blocks, and exhibits a different substitution pattern that alters its reactivity profile [2].

Synthetic methodology Process chemistry Agrochemical manufacturing

Physical Property Differentiation: Boiling Point and Density Comparison

2,5-Dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) possesses distinct physical properties that differentiate it from related compounds and inform handling and purification processes. It has a boiling point of 80-82 °C at 26 mmHg (equivalent to approximately 192.9 °C at 760 mmHg) and a density of 1.542 g/cm³ . In comparison, a closely related regioisomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), has a reported boiling point of approximately 178.9 °C at 760 mmHg and a density of 1.534 g/cm³ .

Physicochemical properties Process engineering Quality control

Enhanced Biological Activity of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives, including 2,5-dichloro-3-(trifluoromethyl)pyridine, exhibit enhanced biological activity compared to their non-fluorinated or differently substituted counterparts . Studies on TFMP derivatives have demonstrated that the trifluoromethyl group can increase biological activity, improve metabolic stability, and enhance target specificity in crop protection applications [1]. While direct head-to-head comparisons between 2,5-CTF and specific analogs are scarce in public literature, the presence of the trifluoromethyl group confers distinct physicochemical properties that influence interactions with biological targets .

Agrochemical development Drug discovery Biological activity

Versatile Intermediate for Diverse Agrochemical and Pharmaceutical Targets

2,5-Dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) is widely recognized as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. Its specific halogenation pattern allows for sequential functionalization at the 2- and 5-positions via cross-coupling reactions, enabling the construction of diverse molecular scaffolds [2]. The closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is also a valuable intermediate but is predominantly associated with different commercial products and synthetic pathways due to its distinct substitution pattern [1]. The choice between these isomers depends entirely on the desired final target molecule, as they cannot be interchanged without altering the synthetic route and final product identity [1].

Synthetic building block Medicinal chemistry Crop protection

Best Research and Industrial Application Scenarios for 2,5-Dichloro-3-(trifluoromethyl)pyridine


Synthesis of Novel Agrochemicals with Enhanced Metabolic Stability

2,5-Dichloro-3-(trifluoromethyl)pyridine is optimally employed as a key building block in the development of next-generation herbicides, insecticides, and fungicides. The trifluoromethyl group confers increased metabolic stability and target-site specificity, which are essential for improving field performance and reducing application rates [1]. Its unique 2,5-dichloro substitution pattern allows for the introduction of diverse pharmacophores at specific positions, enabling the creation of proprietary active ingredients with distinct modes of action [2].

Process Development and Scale-Up for API Manufacturing

The patented, regioselective synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine from 2,3,6-trichloro-5-(trifluoromethyl)pyridine provides a robust and scalable route for industrial production [3]. This process is ideal for contract manufacturing organizations (CMOs) and internal process chemistry groups focused on developing reliable, high-yielding routes to this valuable intermediate. The distinct physical properties, such as its boiling point and density, further facilitate purification and quality control during large-scale operations .

Diversification of Pharmaceutical Candidate Libraries

In medicinal chemistry, 2,5-dichloro-3-(trifluoromethyl)pyridine serves as a versatile scaffold for the synthesis of diverse compound libraries [1]. Its two reactive chlorine atoms can be sequentially functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for the rapid exploration of chemical space around a trifluoromethylpyridine core [2]. This is particularly valuable in hit-to-lead and lead optimization campaigns targeting enzymes or receptors where fluorinated heterocycles are known to enhance binding affinity and pharmacokinetic properties.

Quality Control and Analytical Reference Standard

Given the quantifiable differences in physical properties such as boiling point (~192.9 °C at 760 mmHg) and density (1.542 g/cm³) compared to its isomers , 2,5-dichloro-3-(trifluoromethyl)pyridine is a critical reference standard for analytical chemistry. Procurement of high-purity material is essential for calibrating GC-MS or HPLC methods used to verify the identity and purity of this intermediate in complex reaction mixtures, ensuring batch-to-batch consistency and regulatory compliance in manufacturing .

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